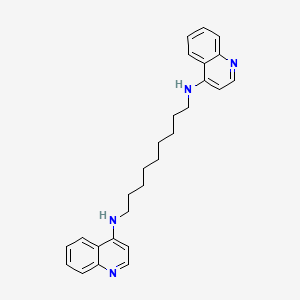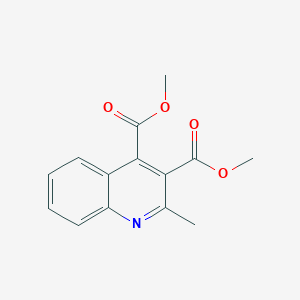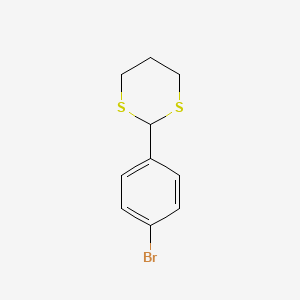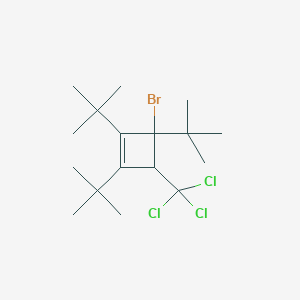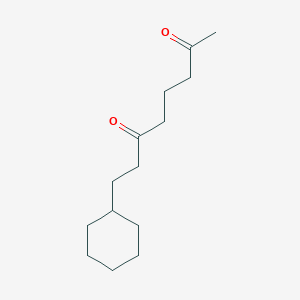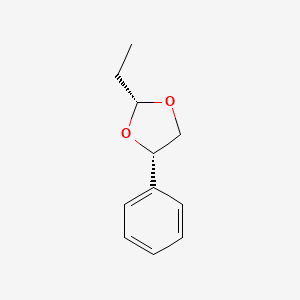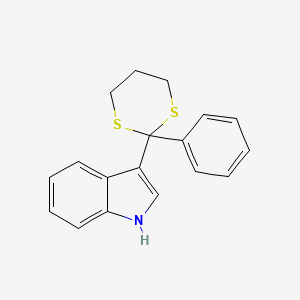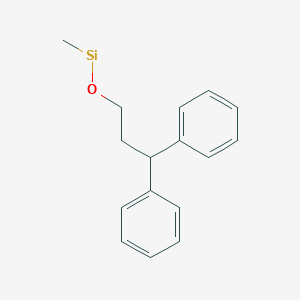![molecular formula C15H13ClOS B14607810 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 59664-71-0](/img/structure/B14607810.png)
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with the molecular formula C15H13ClOS. This compound features a benzene ring substituted with a methoxy group, a chlorinated ethenyl group, and a phenylsulfanyl group. The presence of these functional groups makes it a compound of interest in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Ethenyl Intermediate: This step involves the reaction of a chlorinated ethenyl compound with a phenylsulfanyl group under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with a benzene ring, facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, safety, and environmental considerations.
Analyse Des Réactions Chimiques
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated ethenyl group to an ethyl group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and phenylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique functional groups impart desirable properties.
Mécanisme D'action
The mechanism by which 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene can be compared with other similar compounds, such as:
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-[2-Bromo-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene: The bromine atom can alter the compound’s reactivity, particularly in substitution reactions.
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methylbenzene: The presence of a methyl group instead of a methoxy group affects the compound’s physical and chemical properties.
Propriétés
Numéro CAS |
59664-71-0 |
|---|---|
Formule moléculaire |
C15H13ClOS |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
1-(2-chloro-2-phenylsulfanylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H13ClOS/c1-17-13-9-7-12(8-10-13)11-15(16)18-14-5-3-2-4-6-14/h2-11H,1H3 |
Clé InChI |
OMYDYSSJSBOGOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=C(SC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
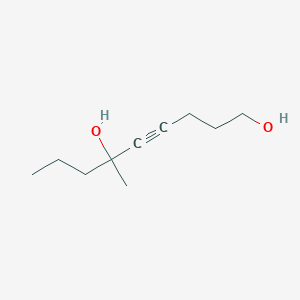
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
